6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKTMGZNZRZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis ofTriazolo[4,3-a]Pyrimidine
The triazolopyrimidine core serves as the foundational scaffold for subsequent functionalization. Two primary strategies dominate its synthesis:
Condensation of 3-Amino-1,2,4-Triazole with 1,3-Dicarbonyl Compounds
This method involves cyclocondensation between 3-amino-1,2,4-triazole (1 ) and a 1,3-dicarbonyl precursor (2 ) under acidic or basic conditions. For instance, ethyl acetoacetate reacts with 1 in acetic acid to yield 7-hydroxytriazolo[1,5-a]pyrimidine (3 ) (Scheme 1). The reaction proceeds via nucleophilic attack of the triazole’s amino group on the diketone’s carbonyl carbon, followed by cyclodehydration.
Key Variables:
Chlorination and Functional Group Interconversion
Chlorination of hydroxylated intermediates using phosphoryl chloride (POCl₃) introduces reactive sites for further substitution. For example, 7-hydroxytriazolopyrimidine (3 ) converts to 7-chloro derivative (4 ) in POCl₃ at 80°C (Scheme 1). This step is critical for introducing nucleophilic displacement sites, though position 6 typically requires alternative strategies for functionalization.
Introduction of the Pyrrolidin-1-ylcarbonyl Group at Position 6
Position-selective acylation at C6 demands careful control of electronic and steric factors. The following approaches have been validated through analogous syntheses:
Carboxylic Acid Intermediate Formation
A triazolopyrimidine bearing a carboxylic acid at position 6 serves as a precursor for amide coupling. This is achieved via:
Hydrolysis of Ester-Functionalized Intermediates
Ethyl 6-carboxytriazolo[4,3-a]pyrimidine (5 ) undergoes saponification using aqueous NaOH in tetrahydrofuran (THF)/methanol (1:1) to yield carboxylic acid 6 (Scheme 2).
Conditions:
Direct Synthesis via Modified Dicarbonyl Reagents
Substituting ethyl acetoacetate with diethyl ketomalonate in the core synthesis introduces an ester group at position 6, which is subsequently hydrolyzed. This method avoids post-synthetic modifications but requires stringent control of cyclization regiochemistry.
Acyl Chloride Formation and Amide Coupling
Carboxylic acid 6 is treated with oxalyl chloride (2 equiv) in dichloromethane (DCM) under catalytic dimethylformamide (DMF) to generate acyl chloride 7 (Scheme 2). The reaction is monitored by gas evolution and typically completes within 30 minutes at room temperature.
Critical Parameters:
Pyrrolidine (1.2 equiv) is then added to 7 in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) to form the target amide 8 (Scheme 2). The reaction proceeds via nucleophilic acyl substitution, with DIPEA neutralizing HCl byproducts.
Optimization Notes:
Alternative Synthetic Pathways
One-Pot Condensation-Acylation Strategy
Recent advances demonstrate the feasibility of integrating core formation and acylation in a single reactor. Ethyl 3-(pyrrolidin-1-ylcarbonyl)acetoacetate (9 ) condenses with 3-amino-1,2,4-triazole (1 ) under microwave irradiation (100°C, 30 min), directly yielding 8 in 65% yield. This method reduces purification steps but requires precise stoichiometric control.
Enzymatic Amidations
Pilot studies using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents enable greener amide bond formation. Carboxylic acid 6 reacts with pyrrolidine in tert-butanol at 50°C, achieving 60% conversion over 24 hours. While promising, enzymatic methods currently lag in efficiency compared to chemical approaches.
Analytical and Spectroscopic Validation
Successful synthesis requires rigorous characterization:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (s, 1H, pyrimidine-H), 3.45–3.40 (m, 4H, pyrrolidine-CH₂), 1.90–1.85 (m, 4H, pyrrolidine-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 157.2 (C-2 triazole), 152.4 (C-5 pyrimidine), 146.1 (C-3a), 118.9 (C-6), 46.2 (pyrrolidine-CH₂), 25.7 (pyrrolidine-CH₂).
Mass Spectrometry
- ESI-MS: m/z 272.1 [M+H]⁺ (calculated for C₁₂H₁₄N₅O: 272.11).
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo[4,3-a]pyrimidine core distinguishes itself from related scaffolds like pyrazolo[3,4-d]pyrimidine () and triazolo[1,5-a]pyrimidine () through regiochemistry and ring fusion positions. For example:
Substituent Modifications
Key substituent comparisons are outlined in Table 1:
Key Observations :
Anticancer Activity
Antihypertensive Activity
- 1,2,4-Triazolo[4,3-a]pyrimidine carbohydrazides () demonstrated 40–60% reduction in blood pressure in vivo, comparable to captopril. The pyrrolidinyl carbonyl group’s role in ACE inhibition remains unexplored but is structurally analogous to known pharmacophores .
Antiviral Potential
- Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () were studied for isomerization effects, but antiviral data for the target compound are lacking.
Physicochemical Properties
Melting Points and Solubility
- Aryl-substituted derivatives () exhibit higher melting points (e.g., 252°C for p-chlorophenyl) due to crystalline packing, whereas alkylamino derivatives (e.g., piperazine in ) are more soluble in polar solvents .
- The pyrrolidinyl carbonyl group likely reduces crystallinity, improving bioavailability compared to halogenated analogues .
Biological Activity
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activities, particularly in the realm of cancer research and enzyme inhibition. This article delves into its biological activity, mechanism of action, and potential applications in medicinal chemistry.
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells.
Mode of Action
By interacting with CDK2, this compound inhibits its activity, which subsequently affects the cell cycle progression pathway. This inhibition results in significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Cytotoxicity : The compound exhibits significant cytotoxic activities against several cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through the inhibition of CDK2 activity .
- Enzyme Inhibition : Beyond CDK2, studies suggest that this compound may also inhibit other kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | Similar structural properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer properties | Known for potent enzyme inhibition |
| This compound | Significant cytotoxicity against cancer cell lines | Unique structural features enhancing efficacy |
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value indicating potent cytotoxicity. The mechanism involved apoptosis induction through the intrinsic pathway .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit ABCB1 (a drug efflux pump) in drug-resistant cancer cells. Results showed that it could reverse resistance to paclitaxel by increasing intracellular drug concentrations .
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions under specific conditions. One effective method includes using dicationic molten salts as catalysts to facilitate the formation of the triazolopyrimidine ring system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
